

Spectroscopic Characterization of 6-iodo-5-methoxy-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 6-iodo-5-methoxy-1H-indazole

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Introduction

In the landscape of modern drug discovery and development, the indazole scaffold holds a prominent position due to its versatile pharmacological activities. The nuanced functionalization of this heterocyclic system allows for the fine-tuning of molecular properties, making the precise structural elucidation of its derivatives a critical endeavor. This guide provides an in-depth technical overview of the spectroscopic characterization of a key indazole derivative, **6-iodo-5-methoxy-1H-indazole**.

The introduction of an iodo group at the C6 position and a methoxy group at the C5 position creates a unique electronic and steric environment, influencing the molecule's potential biological interactions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic signature of this compound is paramount for unambiguous identification, quality control, and the rational design of subsequent synthetic transformations. This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-iodo-5-methoxy-1H-indazole**, grounded in established spectroscopic principles and comparative data from structurally related molecules. While direct experimental data for this specific molecule is not

widely published, this guide provides a robust framework for its characterization by presenting predicted data and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **6-iodo-5-methoxy-1H-indazole**, both ^1H and ^{13}C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural assignment.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **6-iodo-5-methoxy-1H-indazole** into a clean, dry vial.[\[1\]](#)[\[2\]](#)
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).[\[2\]](#) The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Ensure complete dissolution of the sample. Gentle vortexing or sonication may be employed.[\[2\]](#)
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[1\]](#)[\[8\]](#)
- Cap the NMR tube and label it clearly.

Data Acquisition:

- Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire a ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire a broadband proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[1]
- Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (e.g., DMSO- d_6 at δ 2.50 for ^1H and δ 39.52 for ^{13}C).[9]



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NMR Spectroscopy Experimental Workflow.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR chemical shifts (δ) for **6-iodo-5-methoxy-1H-indazole** in DMSO- d_6 . These predictions are based on the analysis of structurally similar indazole derivatives and the known effects of iodo and methoxy substituents on aromatic systems.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH (N1-H)	~13.0	br s	-	1H
H3	~8.0	s	-	1H
H7	~7.8	s	-	1H
H4	~7.2	s	-	1H
OCH ₃	~3.9	s	-	3H

Interpretation of the Predicted ¹H NMR Spectrum

- NH Proton (N1-H):** The proton on the nitrogen of the indazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (around 13.0 ppm), which is characteristic of N-H protons in such heterocyclic systems.^[10] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange with trace amounts of water in the solvent.
- H3 Proton:** This proton is on the pyrazole ring of the indazole system. It is expected to appear as a singlet at approximately 8.0 ppm. Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen atom.
- H7 and H4 Protons:** These are the two protons on the benzene ring. The H7 proton, being ortho to the electron-donating nitrogen of the pyrazole ring, is expected to be the most downfield of the aromatic protons, appearing as a singlet around 7.8 ppm. The H4 proton, situated between the methoxy and the pyrazole ring, is predicted to be a singlet around 7.2 ppm. The singlet nature of both H4 and H7 is due to the lack of adjacent protons for coupling.
- OCH₃ Protons:** The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.9 ppm, a typical region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ^{13}C NMR chemical shifts for **6-iodo-5-methoxy-1H-indazole** in DMSO- d_6 are presented below. These are estimated based on data from substituted indazoles and the known substituent effects of iodine and methoxy groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C7a	~140
C3a	~138
C5	~155
C3	~135
C4	~100
C7	~115
C6	~85
OCH ₃	~56

Interpretation of the Predicted ^{13}C NMR Spectrum

- **Quaternary Carbons (C7a, C3a, C5, C6):** The C7a and C3a carbons at the ring fusion are expected in the aromatic region around 140 ppm and 138 ppm, respectively. The C5 carbon, bearing the electron-donating methoxy group, will be significantly deshielded and is predicted to be around 155 ppm. The C6 carbon, directly attached to the heavy iodine atom, will experience a significant upfield shift due to the "heavy atom effect" and is predicted to be around 85 ppm.
- **CH Carbons (C3, C4, C7):** The C3 carbon of the pyrazole ring is expected at approximately 135 ppm. The C4 and C7 carbons of the benzene ring are predicted to be at around 100 ppm and 115 ppm, respectively.
- **OCH₃ Carbon:** The carbon of the methoxy group should appear at a characteristic chemical shift of approximately 56 ppm.

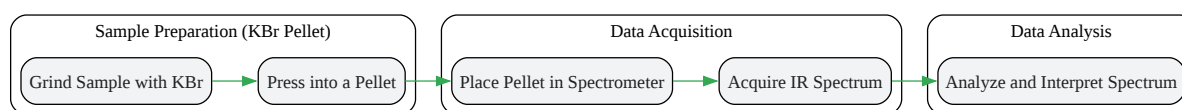
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

KBr Pellet Method:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.[14]
- Grind approximately 1-2 mg of the **6-iodo-5-methoxy-1H-indazole** sample with about 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15][16][17]
- Transfer the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[15]
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .



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FT-IR Spectroscopy Experimental Workflow.

Predicted IR Spectral Data

The following table outlines the expected characteristic absorption bands for **6-iodo-5-methoxy-1H-indazole**.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3300-3100	Medium, broad
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic, OCH ₃)	2950-2850	Medium
C=C stretch (aromatic)	1620-1580	Medium to Strong
C=N stretch	1550-1500	Medium
C-O stretch (aryl ether)	1275-1200 (asymmetric)	Strong
C-O stretch (aryl ether)	1075-1020 (symmetric)	Strong
C-I stretch	600-500	Medium to Strong

Interpretation of the Predicted IR Spectrum

- N-H and C-H Stretching Region (3300-2850 cm⁻¹): A broad absorption band is expected in the 3300-3100 cm⁻¹ region, corresponding to the N-H stretching vibration of the indazole ring. The broadening is due to hydrogen bonding. Aromatic C-H stretches will appear between 3100 and 3000 cm⁻¹.^{[18][19]} The C-H stretches of the methoxy group will be observed in the 2950-2850 cm⁻¹ range.
- Double Bond Region (1620-1500 cm⁻¹): A series of bands between 1620 and 1580 cm⁻¹ will be due to the C=C stretching vibrations within the aromatic rings.^[18] The C=N stretching of the pyrazole ring is expected around 1550-1500 cm⁻¹.
- Fingerprint Region (below 1500 cm⁻¹): This region will contain a wealth of information. The most prominent bands will be the strong asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy group) at approximately 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively. The C-I stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹.^{[20][21]}

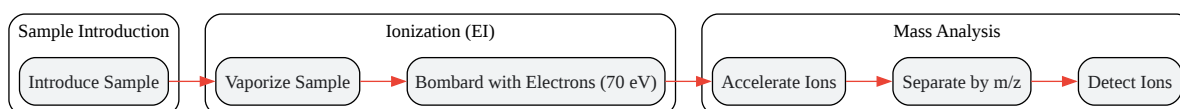
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.^{[22][23][24]}

- Introduce a small amount of the **6-iodo-5-methoxy-1H-indazole** sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC) inlet.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).^[22]
- This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.



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Electron Ionization Mass Spectrometry Workflow.

Predicted Mass Spectrum Data

The predicted key ions in the EI mass spectrum of **6-iodo-5-methoxy-1H-indazole** are listed below.

m/z	Predicted Ion	Interpretation
274	$[M]^+$	Molecular Ion
259	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group
231	$[M - CH_3 - CO]^+$	Subsequent loss of carbon monoxide
147	$[M - I]^+$	Loss of an iodine radical
127	$[I]^+$	Iodine cation

Interpretation of the Predicted Mass Spectrum

- Molecular Ion ($[M]^+$): The molecular ion peak is expected at an m/z of 274, corresponding to the molecular weight of $C_8H_7IN_2O$. The presence of iodine (100% natural abundance of ^{127}I) will give a distinct isotopic pattern.[\[25\]](#)
- Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
 - A common fragmentation pathway for methoxyarenes is the loss of a methyl radical ($\bullet CH_3$) from the methoxy group, which would result in a fragment ion at m/z 259.
 - This can be followed by the loss of a molecule of carbon monoxide (CO), leading to a fragment at m/z 231.
 - Cleavage of the C-I bond, which is relatively weak, would lead to the loss of an iodine radical ($\bullet I$), resulting in a fragment at m/z 147.
 - A peak at m/z 127, corresponding to the iodine cation ($[I]^+$), is also highly likely to be observed.[\[25\]](#)

Conclusion

The comprehensive spectroscopic analysis of **6-iodo-5-methoxy-1H-indazole** through NMR, IR, and MS techniques provides a detailed and unambiguous structural characterization. This guide has outlined the standard experimental protocols for acquiring high-quality data and has presented a thorough interpretation of the predicted spectral features. The combination of ^1H and ^{13}C NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation. For researchers in medicinal chemistry and drug development, this detailed spectroscopic information is fundamental for ensuring the identity and purity of this important synthetic intermediate, thereby supporting the advancement of novel therapeutic agents.

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